molecular formula C18H13N5OS2 B2538641 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1226444-87-6

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2538641
CAS RN: 1226444-87-6
M. Wt: 379.46
InChI Key: NGZWFWNOHQGFFQ-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiadiazole ring, which is a type of heterocyclic compound that includes sulfur and nitrogen atoms .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures have been synthesized. For example, 2,3-dihydroimidazo[2,1-b]thiazoles have been synthesized from 2-bromo-4-nitroimidazole via heating with substituted thiiranes and diisopropylethylamine .


Molecular Structure Analysis

The compound has an imidazole ring fused with a thiadiazole ring, which is then attached to a phenyl ring and a benzo[c][1,2,5]thiadiazole-5-carboxamide group .

Scientific Research Applications

Antimicrobial Activity

Thiazoles, including the compound , have been investigated for their antimicrobial potential. Researchers have explored derivatives of this scaffold as potential agents against bacteria, fungi, and viruses. The presence of the thiazole ring contributes to their activity, making them promising candidates for novel antimicrobial drugs .

Antitumor and Cytotoxic Effects

The compound’s structure suggests potential antitumor properties. Thiazoles have been associated with cytotoxicity against various cancer cell lines. For instance, a derivative containing a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide moiety demonstrated potent effects against prostate cancer cells .

Anti-Inflammatory and Analgesic Properties

Thiazoles have diverse biological activities, including anti-inflammatory and analgesic effects. While specific studies on this compound are limited, the presence of the thiazole ring may contribute to these properties. Further research is needed to explore its potential in pain management and inflammation control .

Antiretroviral Potential

Although not directly studied for antiretroviral activity, compounds with similar structural features have been investigated in the context of HIV treatment. The thiazole ring may play a role in inhibiting viral replication, making it an interesting avenue for further exploration .

Neglected Tropical Diseases

Given the urgent need for treatments against neglected tropical diseases, exploring novel compounds is crucial. While direct evidence for this specific compound is lacking, its thiazole framework aligns with the search for new drug candidates against diseases like tuberculosis and leishmaniasis .

Neuroprotective Applications

Thiazoles have been associated with neuroprotective effects, potentially shielding neurons from damage. Although not yet studied extensively for this compound, its unique structure warrants investigation in neurodegenerative disease models .

properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS2/c24-17(12-4-5-14-15(9-12)22-26-21-14)19-13-3-1-2-11(8-13)16-10-23-6-7-25-18(23)20-16/h1-5,8-10H,6-7H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZWFWNOHQGFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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